2-cyano-N-[(2,4-difluorophenyl)methyl]acetamide
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Overview
Description
2-cyano-N-[(2,4-difluorophenyl)methyl]acetamide is an organic compound with the molecular formula C10H8F2N2O. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a cyano group and a difluorophenyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-[(2,4-difluorophenyl)methyl]acetamide typically involves the reaction of 2,4-difluorobenzylamine with cyanoacetic acid or its derivatives. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity. For example, the reaction can be performed in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are essential to achieve consistent product quality. Additionally, purification steps such as recrystallization or chromatography may be employed to remove impurities and obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-[(2,4-difluorophenyl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The difluorophenyl group can undergo substitution reactions, where one or both fluorine atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogen exchange reactions can be facilitated by reagents like sodium iodide (NaI) in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines. Substitution reactions can result in the formation of various substituted phenyl derivatives.
Scientific Research Applications
2-cyano-N-[(2,4-difluorophenyl)methyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-cyano-N-[(2,4-difluorophenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The cyano group and difluorophenyl group play crucial roles in its reactivity and binding affinity. For instance, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
2-cyano-N-(phenylmethyl)acetamide: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
2-cyano-N-(2-fluorophenyl)methyl]acetamide: Contains only one fluorine atom, which affects its chemical behavior compared to the difluorinated compound.
2-cyano-N-(4-fluorophenyl)methyl]acetamide:
Uniqueness
2-cyano-N-[(2,4-difluorophenyl)methyl]acetamide is unique due to the presence of two fluorine atoms in specific positions on the phenyl ring. This structural feature imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
2-cyano-N-[(2,4-difluorophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N2O/c11-8-2-1-7(9(12)5-8)6-14-10(15)3-4-13/h1-2,5H,3,6H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTMOJQIOQZYCJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CNC(=O)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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